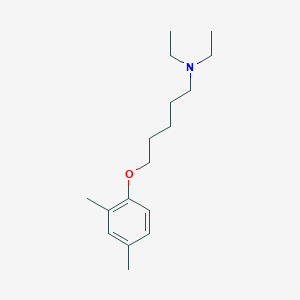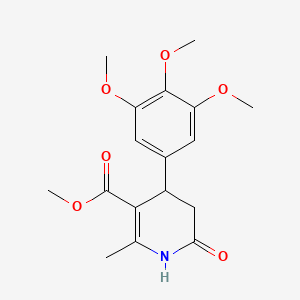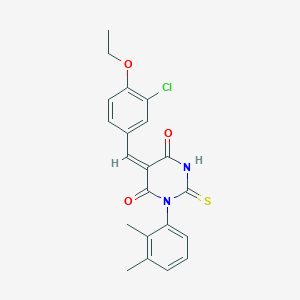
3-(9H-carbazol-9-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-carbazol-9-yl)propanohydrazide, also known as CPZEN-45, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(9H-carbazol-9-yl)propanohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-(9H-carbazol-9-yl)propanohydrazide has been found to have a range of biochemical and physiological effects, including the modulation of cellular metabolism, the inhibition of cancer cell growth, and the protection of neurons from damage. 3-(9H-carbazol-9-yl)propanohydrazide has also been shown to have anti-inflammatory effects and may be useful for treating inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(9H-carbazol-9-yl)propanohydrazide in lab experiments is its well-characterized synthesis method, which produces high yields of pure compound. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been extensively studied for its biochemical and physiological effects, making it a reliable tool for investigating various cellular processes. One limitation of using 3-(9H-carbazol-9-yl)propanohydrazide is its relatively narrow range of applications, as it has primarily been studied in the context of neuroscience and cancer research.
Direcciones Futuras
There are several potential future directions for research involving 3-(9H-carbazol-9-yl)propanohydrazide. One area of interest is the development of new drugs based on the structure of 3-(9H-carbazol-9-yl)propanohydrazide, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further investigation into the mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide may lead to the discovery of new signaling pathways involved in cellular metabolism and gene expression. Finally, research into the potential applications of 3-(9H-carbazol-9-yl)propanohydrazide in other fields, such as immunology and infectious disease, may uncover new therapeutic uses for this compound.
Métodos De Síntesis
The synthesis of 3-(9H-carbazol-9-yl)propanohydrazide involves the reaction of 3-(9H-carbazol-9-yl)propanoic acid with hydrazine hydrate in the presence of a catalyst. This method has been optimized to produce high yields of pure 3-(9H-carbazol-9-yl)propanohydrazide, making it a reliable and efficient process for producing this compound.
Aplicaciones Científicas De Investigación
3-(9H-carbazol-9-yl)propanohydrazide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(9H-carbazol-9-yl)propanohydrazide has been found to have neuroprotective effects and may be useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(9H-carbazol-9-yl)propanohydrazide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(9H-carbazol-9-yl)propanohydrazide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
3-carbazol-9-ylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLOSMKTBCBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Carbazol-9-yl-propionic acid hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)



![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)

![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
